2-(4-Chloro-2-methylphenyl)imidazole-5-methanol
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Overview
Description
2-(4-Chloro-2-methylphenyl)imidazole-5-methanol is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, and a hydroxymethyl group on the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenyl)imidazole-5-methanol typically involves multi-step reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods: In industrial settings, the synthesis may involve the use of multi-component reactions, which are efficient and environmentally friendly. For instance, the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a biodegradable catalyst like lactic acid at elevated temperatures can produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-2-methylphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 2-(4-Chloro-2-methylphenyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(4-Amino-2-methylphenyl)imidazole-5-methanol.
Substitution: Formation of 2-(4-Methylphenyl)imidazole-5-methanol derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenyl)imidazole-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
4-Chloro-2-cyano-5-(4-methylphenyl)imidazole: A metabolite of cyazofamid, used as a fungicide.
2,4,5-Trisubstituted imidazoles: Synthesized using multi-component reactions and used in various pharmaceutical applications.
Uniqueness: 2-(4-Chloro-2-methylphenyl)imidazole-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and hydroxymethyl groups makes it a versatile compound for various applications, distinguishing it from other imidazole derivatives.
Properties
Molecular Formula |
C11H11ClN2O |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
[2-(4-chloro-2-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11ClN2O/c1-7-4-8(12)2-3-10(7)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
InChI Key |
NJWAXBKNABYNGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=NC=C(N2)CO |
Origin of Product |
United States |
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